molecular formula C12H17ClN2O2 B1342173 4-(Piperidin-4-yloxy)benzamide hydrochloride CAS No. 857048-73-8

4-(Piperidin-4-yloxy)benzamide hydrochloride

Katalognummer: B1342173
CAS-Nummer: 857048-73-8
Molekulargewicht: 256.73 g/mol
InChI-Schlüssel: QSORURHWDYOFPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Piperidin-4-yloxy)benzamide hydrochloride is a chemical compound of interest in medicinal chemistry research, particularly as a synthetic intermediate or core scaffold. Its structure, featuring a benzamide group linked to a piperidine ring, is commonly explored in the development of ligands for central nervous system (CNS) targets . Scientific literature indicates that close structural analogs of this compound, specifically 4-piperidin-4-ylidenemethyl-benzamides, have been investigated as potent and selective delta-opioid receptor (δ-OR) agonists . Other research on benzyloxy piperidine-based scaffolds has identified them as selective dopamine D4 receptor (D4R) antagonists, which are being studied for their potential to modulate pathways involved in neurological conditions . These related research avenues highlight the value of the 4-(piperidin-4-yloxy)benzamide structure as a versatile template for designing and synthesizing novel bioactive molecules for preclinical research.

Eigenschaften

IUPAC Name

4-piperidin-4-yloxybenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c13-12(15)9-1-3-10(4-2-9)16-11-5-7-14-8-6-11;/h1-4,11,14H,5-8H2,(H2,13,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSORURHWDYOFPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=C(C=C2)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593842
Record name 4-[(Piperidin-4-yl)oxy]benzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857048-73-8
Record name 4-[(Piperidin-4-yl)oxy]benzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Ether Formation (Piperidin-4-yloxy linkage)

  • The piperidin-4-yloxy moiety is commonly prepared by reacting 4-hydroxypiperidine or its derivatives with aryl halides or activated benzamide derivatives under basic or catalytic conditions.
  • Typical bases include triethylamine, di-n-butylamine, or other tertiary amines, which facilitate nucleophilic substitution.
  • Solvents used are often polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or alcohols like methanol or ethanol, which dissolve both reactants and bases effectively.

Amide Formation

  • The benzamide portion can be introduced by coupling reactions between the piperidin-4-yloxy intermediate and benzoyl chloride or benzoyl anhydride derivatives.
  • Alternatively, direct amidation of 4-(piperidin-4-yloxy)benzoic acid with ammonia or amines under dehydrating conditions (e.g., using phosphorus oxychloride or thionyl chloride) can yield the benzamide.

Reaction Conditions and Optimization

  • Temperature: Optimal reaction temperatures range from 40°C to 80°C to balance reaction rate and product stability.
  • Pressure: Hydrogen sulfide is introduced under controlled pressure (up to 10 bar) to ensure sufficient solubility and reaction efficiency.
  • Solvent Choice: Alcohols such as methanol and n-butanol are preferred for their solubility profiles and ease of product isolation.
  • Base Catalysis: Catalytic amounts of tertiary amines improve reaction selectivity and yield by moderating acidity and preventing side reactions.
  • Reaction Time: Typically 2 to 24 hours, depending on scale and solvent system.

Purification and Isolation

  • After reaction completion, the mixture is cooled to precipitate the hydrochloride salt.
  • Excess gases and solvents are carefully removed under reduced pressure.
  • The solid product is filtered, washed with cold solvent (often the reaction solvent), and dried under vacuum.
  • This method yields high-purity hydrochloride salts suitable for pharmaceutical applications.

Analytical Characterization (Supporting Data)

  • NMR Spectroscopy: Characteristic proton and carbon signals confirm the structure. For example, 1H NMR in DMSO-d6 shows amide NH signals around δ 9.0–9.5 ppm and aromatic protons in the 7.0–8.0 ppm range.
  • Melting Point and Purity: High purity is indicated by sharp melting points and consistent chromatographic profiles.
  • Elemental Analysis: Confirms the hydrochloride salt formation and stoichiometry.

Summary Table: Key Parameters for Preparation of Piperidine-4-Substituted Benzamide Hydrochlorides

Parameter Typical Range/Value Notes
Starting Material 4-cyanopiperidine hydrochloride or 4-hydroxypiperidine Precursor for piperidin-4-yloxy moiety
Base Catalyst Triethylamine, di-n-butylamine (1–5%) Catalytic amounts improve yield
Solvent Methanol, ethanol, THF, DMF Solvent choice affects solubility
Temperature 40–80°C Optimal for reaction rate and selectivity
Pressure 0–10 bar (for H2S reactions) Ensures sufficient gas solubility
Reaction Time 2–24 hours Dependent on scale and solvent
Isolation Cooling, filtration, washing, drying Produces high-purity hydrochloride salt

Analyse Chemischer Reaktionen

Types of Reactions

4-(Piperidin-4-yloxy)benzamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Reactions: Products include substituted benzamides with various functional groups.

    Oxidation: Oxidized products of the piperidine ring.

    Reduction: Reduced forms of the piperidine ring.

    Hydrolysis: Products include 4-hydroxybenzamide and piperidine.

Wissenschaftliche Forschungsanwendungen

4-(Piperidin-4-yloxy)benzamide hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(Piperidin-4-yloxy)benzamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, such as cell cycle arrest, apoptosis, or modulation of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine/Piperazine Moieties

The following compounds share structural motifs with 4-(Piperidin-4-yloxy)benzamide hydrochloride, particularly in their piperidine/piperazine-containing benzamide scaffolds:

Compound Name Key Structural Features Biological Target/Activity Reference
CJB 090 Piperazine-linked benzamide with pyridine Dopamine D3 receptor antagonist
PG 01037 Piperazine-linked benzamide with trans-alkene Dopamine D3 receptor antagonist
Nilotinib hydrochloride monohydrate Imidazole-pyrimidine-benzamide hybrid BCR-ABL kinase inhibitor (anticancer)
Itopride hydrochloride Dimethylaminoethoxy-benzamide Acetylcholinesterase inhibitor (prokinetic)
JJGW01–JJGW12 series Piperazine-linked salicylamide derivatives α1-Adrenolytic activity

Key Observations :

  • CJB 090 and PG 01037 exhibit high brain-to-plasma ratios (2.93–11.81) and moderate elimination half-lives (1.49–3.27 h), suggesting utility in CNS-targeted therapies .
  • Itopride hydrochloride demonstrates the importance of alkoxy substituents (e.g., dimethylaminoethoxy) in enhancing gastrointestinal activity .
  • The JJGW series highlights the role of piperazine chain length in modulating α1-adrenolytic potency .
Functional Group Impact on Activity
  • Piperidine vs. Piperazine: Piperazine derivatives (e.g., JJGW01) show stronger α1-adrenolytic effects than piperidine analogs due to enhanced receptor interactions .
  • Halogen Substituents: Chlorine/fluorine atoms in compounds (12–17) improve trypanocidal activity via hydrophobic binding .

Data Tables

Table 1: Structural and Pharmacokinetic Comparison of Selected Compounds
Compound Molecular Formula Substituents Half-Life (h) Brain-to-Plasma Ratio Reference
4-(Piperidin-4-yloxy)benzamide HCl C12H15N2O2·HCl Piperidinyloxy Not reported Not reported
CJB 090 C23H23Cl2N5O·HCl Piperazine, pyridine 2.45 5.12
PG 01037 C23H21Cl2N5O·HCl Piperazine, trans-alkene 3.27 11.81
Itopride HCl C20H26N2O4·HCl Dimethylaminoethoxy 6–8 (oral) Not applicable

Biologische Aktivität

4-(Piperidin-4-yloxy)benzamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and neuropharmacology. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its therapeutic potential.

This compound can be synthesized through various chemical reactions involving piperidine derivatives and benzamide frameworks. The synthesis typically involves the following steps:

  • Formation of the Piperidine Ring : Piperidine is reacted with appropriate benzoyl chloride to form the benzamide structure.
  • Hydrochloride Salt Formation : The final product is converted into its hydrochloride salt for increased solubility and stability.

The molecular formula for this compound is C12H16ClN2OC_{12}H_{16}ClN_{2}O, and its structure can be represented as follows:

Structure C12H16ClN2O\text{Structure }\text{C}_{12}\text{H}_{16}\text{ClN}_{2}\text{O}

The biological activity of this compound is primarily attributed to its interaction with specific cellular pathways:

  • Inhibition of Cell Proliferation : Studies show that this compound can inhibit the growth of various cancer cell lines, including HepG2 liver cancer cells, by inducing apoptosis through the activation of caspase pathways .
  • Modulation of Protein Expression : It has been observed to upregulate hypoxia-inducible factor 1-alpha (HIF-1α) and p21, leading to cell cycle arrest and promoting apoptosis in tumor cells .

Biological Activity Data

The following table summarizes key findings from recent studies on the biological activity of this compound:

Study Cell Line IC50 (μM) Mechanism Outcome
HepG20.12Induction of HIF-1α, apoptosis via caspase-3 activationSignificant inhibition of cell growth
Various Cancer Lines0.13Upregulation of apoptotic markersPromotes tumor cell apoptosis

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Antitumor Activity : In a study involving HepG2 cells, treatment with this compound resulted in a significant decrease in cell viability, confirming its potential as an anticancer agent .
  • Neuropharmacological Effects : Preliminary investigations suggest that derivatives of this compound may exhibit neuroprotective properties, making them candidates for further research in neurodegenerative diseases .

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity by verifying proton and carbon environments (e.g., piperidine ring protons at δ 1.5–2.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% recommended for pharmacological studies) using reverse-phase columns and UV detection .
  • Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., [M+H]+ for C₁₂H₁₇N₂O₂·HCl) .

How can researchers optimize reaction conditions to improve the yield of this compound during synthesis?

Q. Advanced

  • Temperature Control : Lowering reaction temperatures (0–5°C) during acylation minimizes side reactions.
  • Catalyst Screening : Test bases like pyridine or DMAP to enhance nucleophilicity of the piperidine oxygen.
  • Solvent Optimization : Use aprotic solvents (e.g., DCM or THF) to stabilize intermediates. Post-reaction, employ recrystallization in ethanol/water for higher purity .

What strategies are effective in resolving contradictory data regarding the biological activity of piperidine derivatives like this compound?

Q. Advanced

  • Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple concentrations to rule out non-specific effects .
  • Receptor Binding Assays : Use radioligand displacement assays (e.g., for histamine or serotonin receptors) to confirm target specificity .
  • Comparative Structural Analysis : Compare activity against analogs with modified substituents (e.g., fluorobenzyl groups) to identify pharmacophores .

What safety precautions are necessary when handling this compound in laboratory settings?

Q. Basic

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine particles .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

How does the introduction of substituents on the benzamide moiety affect the pharmacokinetic properties of 4-(Piperidin-4-yloxy)benzamide derivatives?

Q. Advanced

  • Lipophilicity : Electron-withdrawing groups (e.g., -F) increase logP, enhancing blood-brain barrier penetration but reducing aqueous solubility .
  • Metabolic Stability : Methyl or methoxy groups at the 2-position slow hepatic clearance by reducing CYP450-mediated oxidation .
  • Bioavailability : Substituents altering hydrogen bonding (e.g., -NH₂) improve intestinal absorption in rodent models .

What are the documented stability challenges of this compound under varying pH conditions?

Q. Basic

  • Acidic Conditions (pH <3) : Accelerate hydrolysis of the amide bond, producing benzoic acid and piperidine derivatives .
  • Alkaline Conditions (pH >9) : Risk of N-oxide formation on the piperidine ring. Store at pH 5–7 in airtight, light-resistant containers .

What experimental approaches are recommended for investigating the metabolic pathways of this compound in preclinical models?

Q. Advanced

  • In Vitro Hepatocyte Assays : Incubate with liver microsomes to identify phase I/II metabolites via LC-MS/MS .
  • Radiolabeling : Synthesize ¹⁴C-labeled analogs to trace excretion routes in urine/feces .
  • CYP450 Inhibition Studies : Use fluorogenic substrates to assess interactions with CYP3A4/2D6 isoforms .

How should researchers address the lack of ecotoxicity data for this compound in environmental risk assessments?

Q. Basic

  • Standardized Testing : Follow OECD guidelines for acute aquatic toxicity (e.g., Daphnia magna 48-hour LC₅₀) .
  • Biodegradation Studies : Use OECD 301B assays to evaluate microbial breakdown in wastewater .
  • Bioaccumulation Potential : Calculate logKₒw to predict partitioning in aquatic ecosystems (current logP = 1.8) .

What computational modeling techniques are applicable for predicting the receptor binding affinity of this compound analogs?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina to simulate interactions with homology-modeled receptors (e.g., histamine H₃ receptor) .
  • Quantitative Structure-Activity Relationship (QSAR) : Train models on piperidine derivatives’ IC₅₀ data to prioritize synthetic targets .
  • Molecular Dynamics (MD) Simulations : Analyze ligand-receptor stability over 100-ns trajectories in explicit solvent .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.